alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride
CAS No.: 131964-44-8
Cat. No.: VC17069817
Molecular Formula: C16H22ClNO3S
Molecular Weight: 343.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131964-44-8 |
|---|---|
| Molecular Formula | C16H22ClNO3S |
| Molecular Weight | 343.9 g/mol |
| IUPAC Name | 1-(1-benzothiophen-5-yl)-2-(2-morpholin-4-ylethoxy)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C16H21NO3S.ClH/c18-15(12-20-9-6-17-4-7-19-8-5-17)13-1-2-16-14(11-13)3-10-21-16;/h1-3,10-11,15,18H,4-9,12H2;1H |
| Standard InChI Key | TVHRGWOTXNGOGI-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s structure centers on a benzo[b]thiophene ring system, a bicyclic framework comprising a benzene fused to a thiophene ring. This scaffold is substituted at the 5-position with a hydroxymethyl group (-CHOH) and at the α-position with a (2-(4-morpholinyl)ethoxy)methyl side chain. The morpholinyl group, a six-membered ring containing one oxygen and one nitrogen atom, is connected via an ethoxy linker, enhancing the molecule’s solubility and modulating its interaction with biological targets.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-(1-benzothiophen-5-yl)-2-(2-morpholin-4-ylethoxy)ethanol hydrochloride |
| SMILES | C1COCCN1CCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl |
| InChIKey | TVHRGWOTXNGOGI-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl |
| PubChem CID | 3076654 |
Synthesis and Derivative Development
Related Compounds
Structural analogs, such as 5-methylbenzo[b]thiophene-2-methanol (CAS No. 22962-49-8), highlight the role of substituent positioning on bioactivity. Substitution at the 2-position with methanol groups, as seen in this analog, is associated with altered pharmacokinetic profiles compared to 5-substituted variants . Additionally, benzo[b]thiophene-propanoic acid derivatives functionalized with methoxy and oxazolyl groups demonstrate dual PPARα/γ agonist activity, underscoring the scaffold’s versatility in drug design .
Pharmacological Profile
Antitumor Activity
Benzo[b]thiophene derivatives exhibit inhibitory effects on tyrosine kinases and tubulin polymerization, mechanisms central to anticancer drug development. The morpholinyl moiety in this compound may enhance target binding through hydrogen bonding with kinase active sites, though specific IC values remain uncharacterized.
Enzyme Inhibition
Preliminary in silico models predict strong binding affinity for acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), implicating potential applications in neurodegenerative disease therapy. The ethoxy linker’s flexibility may enable optimal orientation within enzyme active sites.
Analytical Characterization
Mass Spectrometry and CCS Data
Collision Cross Section (CCS) values, critical for ion mobility spectrometry, are calculated as follows:
Table 2: Predicted CCS Values
| Adduct | CCS (Ų) |
|---|---|
| [M+H]+ | 205.7 |
| [M+Na]+ | 210.2 |
| [M-H]- | 198.5 |
These values aid in differentiating structural isomers and assessing conformational stability during mass analysis.
Solubility and Physicochemical Properties
The hydrochloride salt form improves aqueous solubility, with predicted logP values suggesting moderate lipophilicity (logP ≈ 2.5). Boiling and melting points remain uncharacterized, though density is estimated at 1.245–1.30 g/cm³ based on analogous compounds .
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